Benzyl 3-aminopropanoate hydrochloride
CAS No.: 14529-00-1; 99616-43-0
Cat. No.: VC5979483
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14529-00-1; 99616-43-0 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.68 |
IUPAC Name | benzyl 3-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |
Standard InChI Key | QIBWNGWEFYSLCM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)CCN.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
Benzyl 3-aminopropanoate hydrochloride consists of a beta-alanine backbone (3-aminopropanoic acid) esterified with benzyl alcohol and stabilized as a hydrochloride salt. The amine group at the beta position () and the ester group () facilitate hydrogen bonding and nucleophilic interactions, respectively, while the benzyl ring contributes hydrophobic character . The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in biochemical assays.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.68 g/mol | |
IUPAC Name | Benzyl 3-aminopropanoate hydrochloride | |
SMILES | ||
InChIKey | QIBWNGWEFYSLCM-UHFFFAOYSA-N |
Synonyms and Registry Identifiers
This compound is cataloged under multiple aliases, including beta-alanine benzyl ester hydrochloride, benzyl beta-alaninate hydrochloride, and H-β-Ala-Obzl.HCl . Its CAS registry number (99616-43-0) and European Community number (852-473-5) standardize global identification . PubChem CID 19434764 and vendor-specific codes (e.g., VC8163168, SH-6562) further aid procurement .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of beta-alanine with benzyl alcohol in the presence of hydrochloric acid represents the primary synthetic route. Under reflux conditions, the carboxylic acid group of beta-alanine reacts with the hydroxyl group of benzyl alcohol, yielding the ester intermediate, which is subsequently protonated by HCl to form the hydrochloride salt. Catalysts such as sulfuric acid or enzyme-mediated systems may accelerate the reaction, though HCl remains predominant for its cost-effectiveness and simplicity.
Industrial Optimization
Continuous flow reactors have emerged as a scalable alternative to batch processing, minimizing side reactions and improving yield (>85%). Parameters such as temperature (80–100°C), molar ratio (1:1.2 benzyl alcohol to beta-alanine), and HCl concentration (1–2 M) are critical for maximizing output. Post-synthesis purification typically involves recrystallization from ethanol or acetone to achieve >98% purity.
Applications in Research and Industry
Peptide Synthesis
As a protected amino acid derivative, this compound serves as a building block for solid-phase peptide synthesis (SPPS). The benzyl ester acts as a carboxyl-protecting group, removable via hydrogenolysis, while the hydrochloride salt stabilizes the amine during coupling reactions. Recent work highlights its utility in synthesizing β-peptides, which resist enzymatic degradation better than α-peptides.
Material Science
Incorporating benzyl 3-aminopropanoate hydrochloride into polyamide backbones enhances thermal stability (decomposition temperature >250°C) and mechanical strength. These polymers show promise in coatings and adhesives, though hydrolytic susceptibility of the ester linkage limits applications in aqueous environments.
Hazard Type | Precautionary Measures |
---|---|
Oral Toxicity | Use fume hoods; avoid eating/drinking in lab |
Skin Contact | Wear nitrile gloves and lab coats |
Eye Exposure | Safety goggles; rinse with water for 15 minutes |
Inhalation | Respiratory protection in poorly ventilated areas |
First Aid and Disposal
Immediate rinsing with water is recommended for skin or eye contact . Contaminated materials require incineration or treatment via approved chemical waste facilities to prevent environmental release .
Comparative Analysis with Structural Analogues
Benzyl 3-aminopropanoate hydrochloride’s beta-alanine backbone distinguishes it from analogues like benzyl 2-aminopropanoate (alpha-alanine derivative) and benzyl 4-aminobutanoate (gamma-aminobutyric acid derivative). The beta configuration confers greater conformational flexibility, enhancing interactions with enzymes and receptors. Conversely, the alpha analogue exhibits higher metabolic stability but lower solubility.
Future Directions and Research Gaps
While current studies emphasize synthetic and in vitro applications, in vivo pharmacokinetic profiling remains unexplored. Computational modeling could elucidate binding affinities for PLA2 and other targets, guiding drug design. Additionally, green chemistry approaches—such as enzymatic esterification—may reduce reliance on corrosive HCl, aligning with sustainable practices.
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